molecular formula C12H13N3O2 B11717250 (2Z)-2-(2,2-dimethylhydrazin-1-ylidene)-2H-chromene-3-carboxamide

(2Z)-2-(2,2-dimethylhydrazin-1-ylidene)-2H-chromene-3-carboxamide

Cat. No.: B11717250
M. Wt: 231.25 g/mol
InChI Key: LKAAGZWJXSZIQK-WYMLVPIESA-N
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Description

(2Z)-2-(2,2-dimethylhydrazin-1-ylidene)-2H-chromene-3-carboxamide is a complex organic compound that belongs to the class of chromenes. Chromenes are known for their diverse biological activities and are often used in medicinal chemistry. This particular compound features a hydrazone functional group, which is known for its potential in various chemical reactions and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-(2,2-dimethylhydrazin-1-ylidene)-2H-chromene-3-carboxamide typically involves the condensation of 2,2-dimethylhydrazine with a suitable chromene derivative. The reaction is usually carried out in the presence of a catalyst under controlled temperature and pH conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process would include precise control of reaction parameters such as temperature, pressure, and pH to maximize yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-(2,2-dimethylhydrazin-1-ylidene)-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazone group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chromene oxides, while reduction can produce hydrazine derivatives.

Scientific Research Applications

(2Z)-2-(2,2-dimethylhydrazin-1-ylidene)-2H-chromene-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2Z)-2-(2,2-dimethylhydrazin-1-ylidene)-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. The hydrazone group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects. The compound may also interact with enzymes and receptors, modulating their activity and influencing cellular pathways.

Comparison with Similar Compounds

Similar Compounds

  • (2Z)-2-(2,2-dimethylhydrazin-1-ylidene)-2H-chromene-3-carboxylate
  • (2Z)-2-(2,2-dimethylhydrazin-1-ylidene)-2H-chromene-3-carboxylic acid

Uniqueness

(2Z)-2-(2,2-dimethylhydrazin-1-ylidene)-2H-chromene-3-carboxamide is unique due to its specific hydrazone functional group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C12H13N3O2

Molecular Weight

231.25 g/mol

IUPAC Name

(2E)-2-(dimethylhydrazinylidene)chromene-3-carboxamide

InChI

InChI=1S/C12H13N3O2/c1-15(2)14-12-9(11(13)16)7-8-5-3-4-6-10(8)17-12/h3-7H,1-2H3,(H2,13,16)/b14-12+

InChI Key

LKAAGZWJXSZIQK-WYMLVPIESA-N

Isomeric SMILES

CN(C)/N=C/1\C(=CC2=CC=CC=C2O1)C(=O)N

Canonical SMILES

CN(C)N=C1C(=CC2=CC=CC=C2O1)C(=O)N

Origin of Product

United States

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